molecular formula C17H11F2N5O2S B2625626 2,5-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide CAS No. 894068-13-4

2,5-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B2625626
CAS No.: 894068-13-4
M. Wt: 387.36
InChI Key: BHGZDUSRBINURO-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is a synthetic chemical compound designed for advanced pharmaceutical and biochemical research. It features a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in medicinal chemistry known for its versatility and significant interactions with biological targets . This scaffold is recognized for its hydrogen bonding capacity, rigidity, and solubility, making it a valuable pharmacophore in drug discovery . The compound is further functionalized with a sulfonamide group, a moiety prevalent in a wide range of therapeutic agents that often acts as an enzyme inhibitor . Compounds with this specific molecular architecture, combining a triazolopyridazine system with a sulfonamide group, have been investigated as modulators of tyrosine kinase activity . Tyrosine kinases are key enzymes in cellular signaling pathways, and their dysregulation is implicated in various proliferative diseases, positioning this compound as a valuable tool for studying cell signaling, oncology, and other targeted therapy areas. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers can employ it for in vitro studies, high-throughput screening, and investigating mechanisms of action related to kinase inhibition.

Properties

IUPAC Name

2,5-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2N5O2S/c18-12-4-5-14(19)16(9-12)27(25,26)23-13-3-1-2-11(8-13)15-6-7-17-21-20-10-24(17)22-15/h1-10,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGZDUSRBINURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method involves the reaction of 2,5-difluorobenzenesulfonyl chloride with a triazolo-pyridazine derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid by-product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2,5-Difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The triazolo-pyridazine moiety can intercalate with DNA, inhibiting the replication process. Additionally, the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs share the [1,2,4]triazolo[4,3-b]pyridazin core but differ in substituents, which critically influence physicochemical properties and biological activity. Key comparisons include:

(A) Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide)

  • Structural Differences : Lin28-1632 substitutes the sulfonamide group with an N-methylacetamide and incorporates a methyl group on the triazolo-pyridazin core.
  • Functional Relevance: This compound inhibits Lin28 proteins, RNA-binding proteins involved in developmental regulation and cancer.
  • Application : Used at 80 µM concentration in topical assays, suggesting moderate solubility in aqueous-DMSO mixtures .

(B) (E)-4b (Propenoic Acid Derivative)

  • Structural Differences: Features a propenoic acid substituent and benzoylamino group instead of sulfonamide.
  • Physicochemical Properties : Exhibits a high melting point (253–255°C), likely due to strong intermolecular hydrogen bonding from the carboxylic acid group .
  • Implications: The propenoic acid moiety may enhance binding to charged residues in enzymatic active sites, though specific targets are unreported .

(C) (E)-4d (Chloro-Pyridazin Derivative)

  • Structural Differences : Replaces the triazolo-pyridazin core with a 6-chloro-3-pyridazin-6-yl group.
  • Physicochemical Properties : Lower melting point (187–189°C) compared to (E)-4b, indicating reduced crystallinity due to weaker polar interactions .

Data Table: Comparative Analysis of Structural Analogs

Compound Name Core Structure Key Substituents Melting Point (°C) Biological Target Solubility/Application
Target Compound [1,2,4]Triazolo[4,3-b]pyridazin-6-yl 2,5-Difluoro-benzenesulfonamide Not reported Not specified Likely moderate (sulfonamide)
Lin28-1632 [1,2,4]Triazolo[4,3-b]pyridazin-6-yl N-Methylacetamide, 3-methyl Not reported Lin28 proteins 80 µM in PBS/DMSO
(E)-4b [1,2,4]Triazolo[4,3-b]pyridazin-6-yl Propenoic acid, benzoylamino 253–255 Not specified Low (high m.p.)
(E)-4d 6-Chloro-3-pyridazin-6-yl Propenoic acid, benzoylamino 187–189 Not specified Moderate (lower m.p.)

Research Findings and Implications

Fluorine atoms at the 2,5-positions on the benzene ring could enhance metabolic stability and electron-withdrawing effects, optimizing interactions with hydrophobic enzyme pockets.

Thermal Stability :

  • The absence of a carboxylic acid group (as in (E)-4b) likely results in a lower melting point for the target compound compared to (E)-4b, favoring synthetic handling but possibly reducing crystallinity .

Further assays are required to confirm this hypothesis.

Synthetic Feasibility :

  • The triazolo-pyridazin core is synthetically accessible via cyclocondensation reactions, as demonstrated in Heterocycles (2003) . Modifications to the phenyl-sulfonamide moiety could be explored to optimize solubility and potency.

Biological Activity

2,5-Difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and interactions with specific enzymes.

Chemical Structure

The compound is characterized by the following chemical structure:

  • Chemical Formula : C15H13F2N5O2S
  • Molecular Weight : 361.36 g/mol
  • IUPAC Name : this compound

Research indicates that compounds similar to this compound exhibit anticancer properties primarily through:

  • Inhibition of Carbonic Anhydrases (CAs) : These enzymes play a crucial role in regulating pH and fluid balance in tissues. Inhibition of specific isoforms (e.g., hCA IX) has been linked to reduced tumor growth and metastasis .
  • Induction of Apoptosis : Studies have shown that compounds in this class can trigger apoptotic pathways in cancer cells by increasing the levels of cleaved caspases .
  • Cell Cycle Arrest : The compound has been observed to halt the cell cycle in various phases (G0-G1 and S phases), thereby preventing cancer cell proliferation .

Efficacy Against Cancer Cell Lines

The compound has been tested against several cancer cell lines with promising results:

Cell Line IC50 (µM) Mechanism
MDA-MB-468 (Breast)3.99 ± 0.21Apoptosis induction
CCRF-CEM (Leukemia)4.51 ± 0.24Cell cycle arrest
HCT116 (Colon)9.83 ± 0.52Enzyme inhibition

These results suggest that the compound exhibits significant cytotoxicity against these cancer cell lines under hypoxic conditions .

Interaction with Carbonic Anhydrases

The compound's interaction with carbonic anhydrases is particularly noteworthy:

  • Inhibition Potency : Compounds similar to this sulfonamide have shown variable inhibition potency against hCAs I, II, IX, and XII.
  • Binding Affinity : The presence of a sulfonamide group is critical for binding to the zinc ion in the active site of these enzymes .

Case Studies

A recent study evaluated the cardiovascular effects of various sulfonamide derivatives using an isolated rat heart model. Key findings include:

  • Perfusion Pressure Changes : The compound demonstrated a decrease in perfusion pressure over time compared to controls.
  • Coronary Resistance : Notably reduced coronary resistance was observed with certain derivatives, indicating potential therapeutic applications beyond oncology .

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